N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
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Overview
Description
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C19H32N6OS and its molecular weight is 392.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the utility of pyrazolo[3,4-d]pyrimidine derivatives in the synthesis of a wide range of heterocyclic compounds. For instance, pyrazolo[3,4-d]pyrimidines have been used to synthesize pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives with potential as benzodiazepine receptor ligands (Bruni et al., 1994). Furthermore, these derivatives have been employed in creating fused pyrimidinones, showcasing their versatility in generating diverse molecular frameworks with potential biological activities (Toplak et al., 1999).
Biological Activities
A range of biological activities has been associated with pyrazolo[3,4-d]pyrimidine derivatives. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating their potential in therapeutic applications (Rahmouni et al., 2016). Moreover, specific derivatives have shown promising anti-inflammatory properties without ulcerogenic activity, suggesting their safer application profile for inflammatory conditions (Auzzi et al., 1983).
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antimicrobial potential. Research has identified compounds within this class that exhibit significant antibacterial and antifungal activities, offering a pathway to new antimicrobial agents (Khobragade et al., 2010).
Mechanism of Action
Pyrazolo[3,4-d]pyrimidines
This compound contains a pyrazolo[3,4-d]pyrimidine moiety . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential inhibitory activity against various kinases, including CDK2 . CDK2 is a cyclin-dependent kinase, which is a key regulator of the cell cycle, and its inhibition is a potential strategy for cancer treatment .
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6OS/c1-6-8-14(9-7-2)18(26)20-10-11-25-17-15(12-21-25)16(22-13(3)4)23-19(24-17)27-5/h12-14H,6-11H2,1-5H3,(H,20,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGFUFSRAHIGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NC(C)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.